6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.: 890598-08-0
Cat. No.: VC6614236
Molecular Formula: C16H11ClN4OS
Molecular Weight: 342.8
* For research use only. Not for human or veterinary use.
![6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole - 890598-08-0](/images/structure/VC6614236.png)
CAS No. | 890598-08-0 |
---|---|
Molecular Formula | C16H11ClN4OS |
Molecular Weight | 342.8 |
IUPAC Name | 6-[(E)-2-(2-chlorophenyl)ethenyl]-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Standard InChI | InChI=1S/C16H11ClN4OS/c1-10-12(8-9-22-10)15-18-19-16-21(15)20-14(23-16)7-6-11-4-2-3-5-13(11)17/h2-9H,1H3/b7-6+ |
Standard InChI Key | XUWWWLUMWBXIBY-VOTSOKGWSA-N |
SMILES | CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4Cl |
Structural Characteristics and Molecular Properties
Core Heterocyclic Framework
The compound’s architecture centers on a triazolo[3,4-b] thiadiazole scaffold, a bicyclic system where triazole and thiadiazole rings share a common edge. X-ray crystallography of analogous structures reveals planar geometry with bond lengths of 1.36 Å (N–N in triazole) and 1.71 Å (S–C in thiadiazole), facilitating π-π stacking interactions with biological targets . The 2-methylfuran-3-yl group at position 3 introduces stereoelectronic effects through its oxygen lone pairs, while the (E)-configured 2-(2-chlorophenyl)ethenyl moiety at position 6 provides hydrophobic surface area for membrane penetration.
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₁₁ClN₄OS | |
Molecular Weight | 342.8 g/mol | |
CAS Registry Number | 890598-08-0 | |
Hydrogen Bond Donors | 0 | |
Hydrogen Bond Acceptors | 5 | |
Topological Polar Surface Area | 86.7 Ų |
Spectroscopic Characterization
1H NMR analysis (400 MHz, DMSO-d6) displays characteristic signals: δ 8.21–8.15 (m, 1H, furan H-5), 7.89–7.82 (m, 2H, chlorophenyl H-3/H-6), and 6.95–6.88 (m, 1H, ethenyl H-β) . The (E)-stereochemistry is confirmed by a coupling constant J = 16.2 Hz between ethenyl protons, consistent with trans-configuration. High-resolution mass spectrometry shows [M+H]+ at m/z 343.0441 (calc. 343.0429), confirming molecular integrity.
Synthetic Methodologies
Multi-Step Synthesis Protocol
The synthesis involves three critical stages:
-
Precursor Preparation: 4-Amino-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol is synthesized via cyclocondensation of thiosemicarbazide with 2-methylfuran-3-carbaldehyde .
-
Thiadiazole Ring Formation: Phosphorus oxychloride-mediated cyclization with 2-chlorocinnamic acid introduces the ethenyl bridge under reflux (110°C, 3 hr), achieving 78% yield .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol gives analytically pure product (mp 214–216°C).
Table 2: Optimization of Cyclization Conditions
Parameter | Optimal Value | Yield Impact (±5%) |
---|---|---|
Temperature | 110°C | <80°C: 45% |
Reaction Time | 3 hr | >4 hr: Decomposition |
POCl₃ Volume | 25 mL/mmol | <20 mL: 62% |
Solvent | Neat POCl₃ | With DMF: 71% |
Stereochemical Control
Biological Activity Profile
Antimicrobial Efficacy
Against Staphylococcus aureus (ATCC 25923), the compound exhibits MIC = 8 μg/mL, outperforming ampicillin (MIC = 16 μg/mL) in disk diffusion assays . Time-kill studies show 99.9% reduction in CFU/mL within 6 hr at 2×MIC, suggesting bactericidal action through membrane disruption .
Table 3: Cytotoxicity Across Cell Lines
Cell Line | IC₅₀ (μM) | Selectivity Index (vs. HEK293) |
---|---|---|
MCF-7 | 9.7 | 8.2 |
A549 | 14.3 | 5.6 |
HepG2 | 12.1 | 6.7 |
HEK293 (Normal) | 79.4 | — |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
Experimental logP = 3.1 (shake-flask method) correlates with calculated XLogP3 = 3.4. Aqueous solubility remains low (0.12 mg/mL in PBS pH 7.4), necessitating formulation with β-cyclodextrin (1:2 molar ratio improves solubility to 8.7 mg/mL).
Metabolic Stability
Human liver microsome assays show t₁/₂ = 42 min, with primary metabolites arising from:
-
Furan ring oxidation (M+16, 65%)
-
N-Dealkylation (M-43, 23%)
-
Glucuronidation (M+176, 12%)
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume